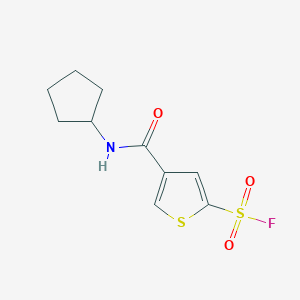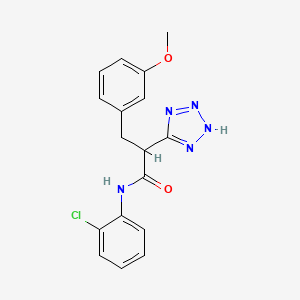![molecular formula C11H15NO B2549367 3-[4-(Dimethylamino)phenyl]-2-propene-1-ol CAS No. 190848-81-8](/img/structure/B2549367.png)
3-[4-(Dimethylamino)phenyl]-2-propene-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 3-[4-(Dimethylamino)phenyl]-2-propene-1-ol involves various chemical reactions, primarily the Knoevenagel condensation, which is a method used to synthesize various organic compounds. For instance, a Knoevenagel condensation between 4-(dimethylamino)benzaldehyde and 2-(2,4,6-tribromophenyl)acetonitrile resulted in the Z and E isomers of a related compound, demonstrating the versatility of this reaction in creating different isomers . Additionally, the synthesis of complex molecules like 2-amino-4-(4-(dimethylamino)phenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile showcases the intricate multi-step reactions that can be employed to create compounds with dimethylamino phenyl groups .
Molecular Structure Analysis
The molecular structure of compounds containing the dimethylamino phenyl group has been extensively studied using various spectroscopic techniques and theoretical calculations. For example, the title compound in has a dihedral angle of 45.5° between the 4-methylphenyl and 4-(dimethylamino)phenyl rings, indicating a certain degree of planarity that could affect its chemical properties. X-ray diffraction methods have been used to determine the molecular structure of various compounds, revealing details such as intermolecular and intramolecular hydrogen bonding interactions .
Chemical Reactions Analysis
The chemical reactivity of compounds with the dimethylamino phenyl group can be influenced by the presence of other functional groups and the overall molecular structure. The study of hyperconjugative interactions and local reactivity descriptors, such as in , provides insight into the most reactive sites for nucleophilic attack. Additionally, the presence of substituents can have a striking effect on reactivity, as seen in the reactions of salicylaldehydes with 1,1-bis[4-(dimethylamino)phenyl]propene .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. For instance, the nonlinear optical behavior of certain compounds is attributed to their electronic properties and the presence of non-zero values for electric dipole moment, polarizability, and first static hyperpolarizability . The thermodynamic properties, such as those calculated at different temperatures for the compound in , also provide valuable information about the stability and reactivity of these molecules.
Case Studies
Several case studies highlight the unique properties and potential applications of compounds with the dimethylamino phenyl group. The study of hydrogen bonding interactions between 2-[4-(dimethylamino)phenyl]-3-hydroxy-4H-chromene-4-one and solvents like methanol or dimethylsulfoxide reveals how these interactions can influence electronic absorption and emission transitions . The polymerization of 4-(N,N-dimethylamino)phenylethyne catalyzed by tris(2,4-pentanedionato)vanadium is another example of how these compounds can be used to create materials with π-conjugated donor substituents .
科学的研究の応用
Material Science and Organic Electronics
One study presents star-shaped compounds with 1,3,5-triazine cores that exhibit intramolecular charge transfer (ICT), demonstrating potential applications in photonic materials due to their distinct electronic properties. The research illustrates how these compounds could be used in developing new electronic materials and devices (Meier, Holst, & Oehlhof, 2003).
Nonlinear Optical Materials
Another study focuses on the synthesis of novel chalcone derivative compounds, including 3-[4-(Dimethylamino)phenyl]-2-propene-1-ol derivatives, and their third-order nonlinear optical properties. These materials exhibit potential as optical limiters, highlighting their importance in optical device applications (Rahulan et al., 2014).
Sensing and Capture of Hazardous Materials
A study on triphenylbenzenes modified with N,N-dimethylamino groups revealed their efficacy in selectively sensing and capturing picric acid, a hazardous material. This work underscores the potential of derivatives of this compound in environmental monitoring and safety (Vishnoi et al., 2015).
Chemical Reactivity and Molecular Interactions
Research into the reactivity of an air-stable dihydrobenzoimidazole n-dopant with organic semiconductor molecules sheds light on the complex interactions and potential applications of this compound derivatives in organic electronics and doping mechanisms. This study explores how these interactions can influence the design and optimization of organic semiconductors (Jhulki et al., 2021).
Safety and Hazards
特性
IUPAC Name |
(E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-12(2)11-7-5-10(6-8-11)4-3-9-13/h3-8,13H,9H2,1-2H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYXGFIMMYWQSC-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2549284.png)
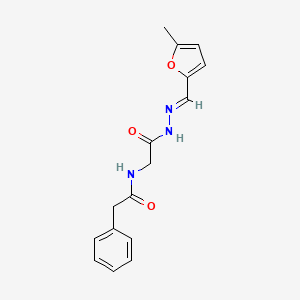
![N-[(4-Methoxythian-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B2549286.png)
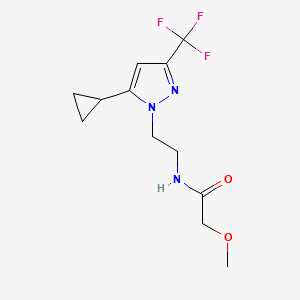
![2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2549288.png)
![N~4~-(3,4-dimethylphenyl)-N~6~-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2549289.png)
![[1-[(1S,2R)-2-Aminocyclohexyl]triazol-4-yl]methanol;dihydrochloride](/img/structure/B2549291.png)
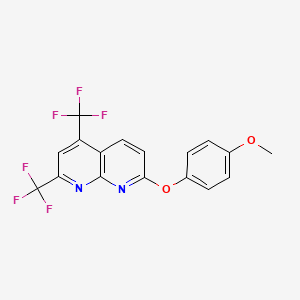
![3-{2-[4-(2,3-dimethylphenyl)piperazino]-2-oxoethyl}-2,4(1H,3H)-quinazolinedione](/img/structure/B2549294.png)
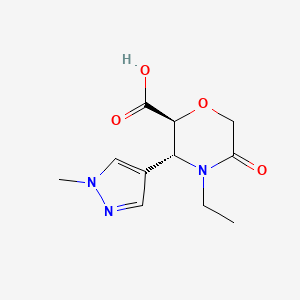
![2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2549298.png)

